molecular formula C18H15N B172307 4-Methyl-2,5-diphenylpyridine CAS No. 156021-08-8

4-Methyl-2,5-diphenylpyridine

Cat. No. B172307
M. Wt: 245.3 g/mol
InChI Key: YHQCNNMCDMYPIA-UHFFFAOYSA-N
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Patent
US09076973B2

Procedure details

Phenylboronic acid (72.9 g, 598 mmol), 2,5-dibromo-4-methylpyridine (50 g, 199 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (3.3 g, 8 mmol), potassium phosphate tribasic monohydrate (137 g, 595 mmol), 650 mL of toluene and 150 mL of water were placed in a 2 L round-bottom flask. Nitrogen was bubbled directly into the reaction mixture for 30 min after which tris(dibenzylideneacetone)dipalladium(0) (1.79 g, 1.96 mmol) was added. Nitrogen was bubbled into the reaction mixture for another 15 min before the reaction mixture was heated to reflux for 16 h under nitrogen. After the reaction was completed the mixture was cooled and the organic layer was separated from the aqueous layer. The organic layer was washed with a saturated brine solution and then dried over magnesium sulfate. The solution was filtered, and the solvent was removed under vacuum to give a yellow solid as the crude. The crude was purified by column chromatography using silica gel as the stationary phase and 10% ethyl acetate in hexanes as the mobile phase. The product was further purified by recrystallization from hexanes. 42.6 g of desired product was obtained after purification (87.2% yield).
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
catalyst
Reaction Step Two
Yield
87.2%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:16]=[C:15]([CH3:17])[C:14](Br)=[CH:13][N:12]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[C:1]1([C:11]2[CH:16]=[C:15]([CH3:17])[C:14]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[CH:13][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
72.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)C)Br
Name
Quantity
137 g
Type
reactant
Smiles
O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
650 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.3 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.79 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled into the reaction mixture for another 15 min before the reaction mixture
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h under nitrogen
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
WASH
Type
WASH
Details
The organic layer was washed with a saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow solid as the crude
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The product was further purified by recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C(C(=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.6 g
YIELD: PERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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